Isobutylmagnesium Bromide
Description
Historical Context and Evolution of Organomagnesium Reagents in Synthetic Chemistry
The journey of organomagnesium reagents began in 1900 with the groundbreaking discovery by French chemist Victor Grignard. acs.orgthermofisher.com While working under the guidance of Philippe Barbier, Grignard developed a method to prepare these compounds by reacting an organic halide with magnesium metal in an ether solvent. britannica.comnumberanalytics.com This discovery was a significant milestone, providing a relatively simple and effective method for forming carbon-carbon bonds, a fundamental process in organic synthesis. alfa-chemistry.comnumberanalytics.com The importance of this work was formally recognized in 1912 when Grignard was awarded the Nobel Prize in Chemistry. wikipedia.orgnobelprize.org
Initially, the focus was on the synthesis of alcohols from aldehydes and ketones, a reaction that quickly became a staple in synthetic organic chemistry. thermofisher.comebsco.com Over the years, the scope of Grignard reagents expanded dramatically. The mid-20th century saw the development of cross-coupling reactions, where Grignard reagents are reacted with organic halides in the presence of transition metal catalysts to form new carbon-carbon bonds. acs.org This innovation opened up new avenues for the synthesis of complex molecules, including unsymmetrical biaryls. bethunecollege.ac.in
Further advancements in the field have included the development of more specialized Grignard reagents and the use of different solvents, such as tetrahydrofuran (B95107) (THF), to modify reactivity and selectivity. acs.orgnumberanalytics.com Researchers have also explored methods to prepare highly functionalized organomagnesium reagents, which tolerate a wider range of functional groups, thereby increasing their synthetic utility. acs.org The evolution of organomagnesium chemistry continues, with ongoing research into new catalytic systems and more environmentally benign reaction conditions. acs.org
Significance of Isobutylmagnesium Bromide as a Versatile Synthetic Intermediate
This compound is a key player in the family of Grignard reagents, valued for its specific reactivity and steric properties. As a primary alkyl Grignard reagent, it is less sterically hindered than its tertiary counterparts, allowing for efficient reactions with a broad range of electrophiles. At the same time, the branched nature of the isobutyl group can influence the stereochemical outcome of certain reactions, a feature that can be exploited in asymmetric synthesis.
The versatility of this compound is evident in its wide range of applications. It is commonly used in the synthesis of:
Alcohols: By reacting with aldehydes, ketones, and esters, this compound can be used to introduce an isobutyl group and generate the corresponding secondary or tertiary alcohols. ebsco.com
Ketones: Reaction with nitriles, followed by hydrolysis, provides a route to ketones bearing an isobutyl group. ebsco.com
Other Organometallic Compounds: this compound can undergo transmetalation reactions with other metal salts to generate different organometallic reagents, thereby expanding its synthetic utility.
The table below provides a summary of some common reactions involving this compound.
| Electrophile | Product |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Ester | Tertiary Alcohol |
| Nitrile | Ketone |
The significance of this compound also lies in its role as a precursor in more complex synthetic sequences. For instance, it can be used in the early stages of the synthesis of natural products and pharmaceuticals, where the introduction of an isobutyl moiety is a key step.
Scope and Research Objectives within Modern Organic Chemistry
Contemporary research involving this compound and other Grignard reagents is focused on several key areas:
Development of Novel Catalytic Systems: A major objective is the discovery of new, more efficient, and environmentally friendly catalysts for Grignard cross-coupling reactions. acs.org This includes the use of earth-abundant and non-toxic metals like iron to replace more expensive and hazardous options. acs.org
Asymmetric Synthesis: Researchers are actively exploring new chiral ligands and reaction conditions to control the stereoselectivity of Grignard reactions. This is particularly important in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.
Functional Group Tolerance: A significant challenge in Grignard chemistry is the limited tolerance of certain functional groups. Current research aims to develop new methods for preparing and using Grignard reagents that are compatible with a wider range of functionalities, thereby streamlining synthetic routes. wikipedia.org This includes the use of halogen-magnesium exchange reactions to generate functionalized Grignard reagents. acs.orgwikipedia.org
Mechanistic Studies: A deeper understanding of the mechanisms of Grignard reactions is crucial for optimizing existing methods and developing new transformations. Modern computational and spectroscopic techniques are being employed to elucidate the complex solution structures of Grignard reagents and the transition states of their reactions.
The ongoing research in these areas ensures that this compound and the broader class of organomagnesium reagents will continue to be indispensable tools in the arsenal (B13267) of synthetic organic chemists for the foreseeable future.
Structure
2D Structure
Properties
IUPAC Name |
magnesium;2-methanidylpropane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWATOXYCARFV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401564 | |
| Record name | Isobutylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-62-5 | |
| Record name | Isobutylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isobutylmagnesium Bromide
Optimization of Formation Conditions for Enhanced Yield and Purity
The formation of Grignard reagents is a heterogeneous reaction occurring on the surface of magnesium metal. quora.com Optimizing the conditions of this reaction is paramount for achieving high yields and purity of isobutylmagnesium bromide.
Mechanistic Studies of Magnesium Activation and Insertion
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. masterorganicchemistry.com This process is not always straightforward due to the passivating oxide layer (MgO) and hydroxide (B78521) layer (Mg(OH)₂) on the magnesium surface, which can inhibit the reaction. researchgate.netresearchgate.net Several methods have been developed to activate the magnesium surface and facilitate the reaction.
Mechanical activation, such as grinding or dry-stirring magnesium turnings, can expose fresh, more reactive metal surfaces. quora.commasterorganicchemistry.com Chemical activation is another common approach. The use of activators like a small amount of iodine or 1,2-dibromoethane (B42909) can help disrupt the oxide layer. quora.comlibretexts.org The mechanism is thought to involve the reaction of these activators with the magnesium surface to generate magnesium halides, which then help to etch the passivating layer. alfredstate.edu
The mechanism of magnesium insertion itself is complex and believed to involve radical intermediates. uni-muenchen.de Studies have shown that the reaction likely proceeds through a single-electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion that then fragments to an alkyl radical and a halide anion. researchgate.net These radicals can then react further to form the organomagnesium compound.
Influence of Solvent Systems and Additives on Reagent Formation
The choice of solvent is critical in Grignard reagent formation, as it not only solubilizes the reactants but also stabilizes the resulting organomagnesium species through coordination. rsc.orgunp.edu.ar Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are most commonly used because they effectively solvate the magnesium center of the Grignard reagent. acs.orgadichemistry.com This solvation is crucial for the thermodynamic driving force of the reaction. unp.edu.ar
The structure of the Grignard reagent in solution is complex and exists as an equilibrium of various species, known as the Schlenk equilibrium, which includes the monomer (RMgX), the dimer, and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. rsc.org The solvent plays a significant role in influencing this equilibrium.
Alternative "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as replacements for THF and Et₂O due to safety and environmental concerns. rsc.org Studies have shown that 2-MeTHF can be a superior solvent in some cases, suppressing side reactions like Wurtz coupling. rsc.org
Additives can also significantly impact the formation and stability of Grignard reagents. Lithium chloride (LiCl) is a notable additive that can break up oligomeric Grignard reagent aggregates, leading to more reactive "turbo" Grignard reagents. rsc.org This can be particularly beneficial for the insertion of magnesium into less reactive organic halides.
Interactive Table: Effect of Solvents on Grignard Reaction Yield
This table showcases the impact of different solvent systems on the yield of a typical Grignard reaction.
| Solvent System | Activator | Product Yield (%) | Reference |
| Diethyl Ether (Et₂O) | Iodine (I₂) | 94 | rsc.org |
| Tetrahydrofuran (THF) | Iodine (I₂) | 27 | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine (I₂) | 90 | rsc.org |
| Cyclopentyl Methyl Ether (CPME) | DIBAL-H | 45 | rsc.org |
| 2-MeTHF/CPME (hybrid) | Iodine (I₂) | 60 | rsc.org |
| 2-MeTHF/Toluene (hybrid) | Iodine (I₂) | 51 | rsc.org |
Continuous Flow Synthesis Approaches for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of Grignard reagents, including improved heat transfer, enhanced safety, and greater consistency. uhasselt.befraunhofer.de
Design and Evaluation of Reactor Systems for Grignard Reagent Generation
Various reactor designs have been developed for the continuous flow synthesis of Grignard reagents. Packed-bed reactors, where a solution of the organic halide is passed through a column packed with magnesium turnings, are a common configuration. researchgate.netvapourtec.com This setup allows for efficient contact between the reactants and facilitates in-situ formation of the Grignard reagent. vapourtec.com
Continuous stirred-tank reactors (CSTRs) have also been employed, particularly for larger-scale production. uhasselt.beresearchgate.net A cascade of CSTRs can be used to achieve high conversion and yield. uhasselt.be For instance, a two-CSTR system with a solids settler in between has been designed to retain the magnesium in the first reactor while the Grignard reagent flows to the second. uhasselt.be Fluidized bed reactors, where magnesium particles are suspended by the upward flow of the reactant solution, have also been explored for continuous Grignard reagent preparation. google.com
In Situ Activation Techniques in Flow Chemistry for this compound Synthesis
A key advantage of continuous flow systems is the ability to perform in-situ activation of the magnesium. vapourtec.com This can be achieved by briefly passing an activating agent, such as iodine or 1,2-dibromoethane, through the magnesium-packed column before introducing the isobutyl bromide solution. quora.com Mechanical activation through methods like vibration can also be integrated into flow setups. researchgate.net Once initiated, the reaction can often be sustained without the need for further activation, leading to an "always-on" process. gordon.edu This continuous activation ensures a consistently reactive magnesium surface, leading to reliable and reproducible synthesis of this compound.
Sonochemical and Microwave-Assisted Synthesis Protocols
Alternative energy sources like ultrasound (sonochemistry) and microwaves have been investigated to promote the formation of Grignard reagents.
Sonochemical Synthesis: The application of ultrasound can facilitate the reaction by mechanically activating the magnesium surface. nih.gov The cavitation bubbles generated by ultrasound can clean and pit the metal surface, exposing fresh reactive sites. This method can be particularly useful for initiating reactions with less reactive halides.
Microwave-Assisted Synthesis: Microwave irradiation has also been shown to accelerate Grignard reagent formation. nih.govsmolecule.com Microwaves can rapidly heat the reaction mixture, and potential non-thermal microwave effects may also contribute to the enhanced reaction rates. This technique can lead to shorter reaction times and potentially higher yields. Research has demonstrated the successful use of microwave-assisted methods for various organic reactions, including those involving Grignard reagents. smolecule.comtandfonline.com
Interactive Table: Comparison of Synthesis Methodologies for Grignard Reagents
This table summarizes the key features of different synthetic approaches for Grignard reagents.
| Methodology | Key Advantages | Key Challenges | Reference |
| Batch Synthesis | Well-established, suitable for small scale | Poor heat transfer, potential for runaway reactions, batch-to-batch variability | uhasselt.be |
| Continuous Flow | Improved safety and heat transfer, high consistency, scalable | Initial setup cost, potential for clogging in packed-bed reactors | fraunhofer.deresearchgate.net |
| Sonochemistry | Effective magnesium activation, can overcome initiation difficulties | Scalability can be an issue, requires specialized equipment | nih.gov |
| Microwave-Assisted | Rapid heating, shorter reaction times | Potential for localized overheating, requires microwave-transparent vessels | nih.govtandfonline.com |
Mechanistic Role of Ultrasound in Grignard Reaction Initiation and Propagation
Ultrasound has emerged as a powerful tool for initiating and propagating Grignard reactions, including the formation of this compound. researchgate.netwikipedia.org The application of ultrasonic waves to the reaction mixture provides mechanical and chemical effects that accelerate the process. rsc.orgresearchgate.net
The primary role of ultrasound in the initiation of the Grignard reaction is the mechanical disruption of the passivating magnesium oxide layer on the surface of the magnesium metal. wikipedia.org This exposes fresh, unoxidized magnesium to the isobutyl bromide, facilitating the initial electron transfer step that is critical for the reaction to commence. Sonication, through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high pressures and temperatures, as well as powerful shockwaves and microjets. These forces effectively clean and activate the magnesium surface. researchgate.netrsc.org
Once initiated, ultrasound continues to influence the propagation of the reaction. The continuous cleaning of the magnesium surface ensures a sustained reaction rate. Furthermore, the intense mixing and mass transfer induced by ultrasonic waves help to break down any precipitated Grignard reagent, which can coat the magnesium surface and hinder further reaction. This ensures that the concentration of the alkyl halide near the magnesium surface remains high, promoting a faster and more complete reaction. nih.gov
Research has shown that the frequency of the ultrasound can play a role in the reaction's efficiency. For instance, in some Grignard reactions, a frequency of 300 kHz has been found to be optimal, which is attributed to the radical mechanism of the reaction. researchgate.net The use of ultrasound can also allow for the reaction to be carried out in less stringent anhydrous conditions, as the activated magnesium surface can consume small amounts of water present in the solvent. wikipedia.org
Research Findings on Ultrasound-Assisted Grignard Reactions
| Parameter | Observation | Reference |
| Initiation | Mechanical crushing of the MgO layer on magnesium via sonication. | wikipedia.org |
| Activation | Ultrasound activates the magnesium surface, enabling it to consume residual water. | wikipedia.org |
| Efficiency | Ultrasound-assisted Grignard reactions are reported to be safe, efficient, and reproducible. | researchgate.netrsc.org |
| Optimal Frequency | For some radical mechanism Grignard reactions, 300 kHz was found to be the best sonochemical condition. | researchgate.net |
| Mass Transfer | Enhanced mass transfer and surface cleaning throughout the reaction. | nih.gov |
Evaluation of Microwave Irradiation Effects on this compound Formation
Microwave irradiation offers another advanced methodology for the synthesis of Grignard reagents like this compound, primarily by accelerating the reaction through efficient heating. researchgate.netchimia.ch Unlike conventional heating which relies on thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. chimia.chresearchgate.net
The primary effect of microwave irradiation on the formation of this compound is thermal. The rapid heating significantly reduces the reaction time compared to conventional methods. chimia.ch Some studies suggest that microwaves may also have non-thermal effects, such as influencing the electron transfer process, although this is still a subject of debate. mdpi.comnih.gov
A key finding in microwave-assisted Grignard synthesis is the phenomenon of microwave-induced electrostatic discharges on the magnesium turnings. rsc.org This interaction can lead to the melting of the magnesium surface, creating highly reactive magnesium particles that can significantly shorten the initiation times for the reaction. rsc.org This method can eliminate the need for traditional chemical initiators. rsc.org
The efficiency of microwave-assisted synthesis can be influenced by factors such as the microwave power and the duration of exposure. nih.gov Higher power levels can lead to faster heating but may also cause degradation of the products if not carefully controlled. nih.gov Therefore, optimizing these parameters is crucial for achieving high yields and purity. researchgate.net
Comparative Data on Microwave-Assisted Synthesis
| Aspect | Microwave-Assisted Method | Conventional Heating | Reference |
| Heating Mechanism | Direct, in-core volumetric heating | Slow, inefficient thermal conduction | chimia.ch |
| Reaction Time | Significantly reduced (minutes vs. hours) | Longer | chimia.ch |
| Initiation | Can be accelerated by microwave-induced electrostatic etching | Often requires chemical activators | rsc.org |
| Yield & Purity | Often higher yields and improved reproducibility | Can be lower with more side reactions | chimia.chresearchgate.net |
| Energy Consumption | Generally more energy-efficient | Less energy-efficient | researchgate.net |
Elucidation of Isobutylmagnesium Bromide Reactivity and Reaction Mechanisms
Fundamental Mechanistic Pathways of Isobutylmagnesium Bromide Reactions
The reactivity of this compound, a prominent Grignard reagent, is dictated by complex mechanistic pathways that have been the subject of extensive research. These reactions are fundamental to carbon-carbon bond formation in organic synthesis. The primary routes involve nucleophilic addition and electron transfer processes, with the distribution of reactive species in solution governed by the Schlenk equilibrium.
The classical and most recognized reaction of this compound is its nucleophilic addition to polarized double bonds, particularly the carbonyl group of aldehydes and ketones. adichemistry.comscribd.com In this mechanism, the carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium nucleophilic and bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. adichemistry.comscribd.com Subsequent hydrolysis of this intermediate yields an alcohol. adichemistry.com
Contemporary perspectives, supported by kinetic and computational studies, reveal a more intricate picture than the simple monomeric attack. The reaction mechanism can involve aggregates of the Grignard reagent, such as dimers or higher oligomers, which may exhibit different reactivity. wmich.edu The reaction with carbonyl compounds is often depicted as proceeding through a six-membered cyclic transition state, involving one or more molecules of the Grignard reagent and the carbonyl substrate. alfa-chemistry.com This model, sometimes referred to as a cooperative or concerted mechanism, helps to explain the stereochemistry and kinetics observed in many Grignard additions. alfa-chemistry.com For instance, the reaction between a Grignard reagent and a ketone can be first-order in each reactant, suggesting a bimolecular transition state. caltech.edu The specific pathway, whether involving monomeric or aggregated species, can be influenced by factors like solvent, concentration, and temperature.
Beyond the two-electron nucleophilic addition pathway, this compound can also react via a single-electron transfer (SET) mechanism. alfa-chemistry.com This pathway is more likely when reacting with substrates that have low reduction potentials, such as aromatic ketones, or with sterically hindered reagents and substrates. alfa-chemistry.comnih.govacs.org The SET mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent, which then rapidly breaks down into an alkyl radical and magnesium salt. niscpr.res.in
The existence of SET pathways has been a topic of considerable debate and investigation. nih.govacs.org While early evidence was often indirect, the use of radical clocks—molecules that undergo a rapid and predictable rearrangement if a radical intermediate is formed—has provided more direct evidence. nih.govnih.gov Studies have shown that for most additions of primary alkyl Grignard reagents like this compound to simple aldehydes and ketones, there is no evidence for SET, suggesting the concerted, two-electron pathway dominates. nih.govnih.govacs.orgfigshare.com However, with certain substrates like aromatic or sterically demanding ketones, products derived from radical intermediates have been observed, indicating that the SET pathway can become competitive or even dominant. nih.govnih.gov For example, direct evidence for a SET pathway has been reported in the reduction of ketones by primary, secondary, and tertiary Grignard reagents. acs.org
The reactivity of a solution of this compound is not defined by the single species "i-BuMgBr" but by a complex mixture of compounds in dynamic equilibrium, known as the Schlenk equilibrium. wikipedia.orgtcichemicals.com This equilibrium describes the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. wikipedia.orgnih.gov
2 RMgX ⇌ R₂Mg + MgX₂
In the case of this compound in an ether solvent like THF or diethyl ether, the following equilibrium is established:
2 i-BuMgBr ⇌ (i-Bu)₂Mg + MgBr₂
Each of these magnesium species can be solvated and can exist as monomers, dimers, or higher oligomers. wmich.eduwikipedia.org The position of this equilibrium is significantly influenced by the solvent, concentration, temperature, and the nature of the alkyl group. wikipedia.orgfiveable.me For example, the addition of dioxane can precipitate MgBr₂, driving the equilibrium to the right. wikipedia.org
Investigation of Competing Side Reactions and Selectivity Control
In addition to the desired nucleophilic addition, this compound can participate in several competing side reactions, most notably reduction and enolization. The prevalence of these pathways depends on the structure of the substrate, the Grignard reagent itself, and the reaction conditions.
Reduction: this compound is a Grignard reagent that contains β-hydrides. This structural feature makes it a potent reducing agent, especially when reacting with sterically hindered ketones. wmich.edualfa-chemistry.com The mechanism of reduction is believed to proceed through a six-membered cyclic transition state, similar to the Meerwein-Ponndorf-Verley reduction. wmich.edu In this process, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, and a hydride ion is transferred from the β-carbon of the isobutyl group to the carbonyl carbon. This results in the formation of a magnesium alkoxide of the reduced alcohol and isobutylene.
This reduction pathway competes directly with the nucleophilic addition pathway. The ratio of addition to reduction is highly sensitive to steric hindrance. As the steric bulk on either the ketone or the Grignard reagent increases, the reduction pathway becomes more favorable as the transition state for addition is more sterically demanding. alfa-chemistry.com
Enolization: When a carbonyl compound possesses an acidic α-hydrogen, this compound can act as a base, abstracting the proton to form a magnesium enolate. alfa-chemistry.comlibretexts.org This is an acid-base reaction and is often faster than nucleophilic addition. adichemistry.com The formation of the enolate consumes both the Grignard reagent and the carbonyl substrate, leading to lower yields of the desired addition product. researchgate.net
Kinetic studies on the enolization of ketones by Grignard reagents have shown the reaction to be first order in both the ketone and the Grignard reagent under certain conditions. rsc.org The use of deuterium-labeled ketones has confirmed that the breaking of the C-H bond at the α-position is the rate-determining step, supporting the proposed mechanism. rsc.org The extent of enolization versus addition is influenced by factors such as the acidity of the α-proton, steric hindrance around the carbonyl group, the basicity of the Grignard reagent, and the solvent.
Controlling the selectivity between nucleophilic addition and the side reactions of reduction and enolization is a critical aspect of utilizing this compound effectively. Several strategies have been developed to minimize the formation of undesired byproducts. acs.org
Temperature Control: Grignard reactions are often conducted at low temperatures (e.g., 0 °C to -78 °C). numberanalytics.com Lowering the reaction temperature generally increases selectivity for the addition product over reduction and enolization, as the side reactions often have higher activation energies.
Use of Additives:
Cerium(III) chloride (CeCl₃): The addition of anhydrous CeCl₃ to the reaction mixture (the Luche reaction conditions) is a widely used method to enhance nucleophilic addition and suppress enolization. researchgate.netresearchgate.netwikipedia.org The Grignard reagent undergoes transmetalation to form an organocerium species, which is significantly less basic than the parent Grignard reagent but remains highly nucleophilic. This increased "oxophilicity" promotes attack at the carbonyl carbon over proton abstraction. researchgate.net
Lithium Chloride (LiCl): The formation of "turbo-Grignard" reagents by adding LiCl can break up the aggregates of the Grignard reagent, leading to more reactive monomeric species. wikipedia.orgsigmaaldrich.comnih.gov This can increase the rate of the desired addition reaction.
Other Lewis Acids: Other Lewis acids, such as zinc chloride (ZnCl₂), can be used to activate the carbonyl group, making it more electrophilic and favoring the addition pathway. researchgate.net
Reaction Conditions:
Solvent Choice: The choice of solvent can influence the Schlenk equilibrium and the aggregation state of the Grignard reagent, thereby affecting selectivity. fiveable.menumberanalytics.comnumberanalytics.com Tetrahydrofuran (B95107) (THF) is a common solvent for these reactions. numberanalytics.com
Order of Addition: Slowly adding the Grignard reagent to a solution of the substrate (normal addition) or vice-versa (inverse addition) can sometimes influence the product distribution, particularly in reactions prone to forming enolates. acs.org
Excess Reagent: Using a slight excess of the Grignard reagent can sometimes help ensure the complete consumption of the starting material. numberanalytics.com
The following table summarizes the competing reactions and strategies for control:
| Reaction Type | Description | Favored By | Mitigation Strategies |
| Nucleophilic Addition | Desired reaction; formation of a new C-C bond by attack at the carbonyl carbon. | Less sterically hindered substrates. | Low temperature, use of additives (CeCl₃, LiCl). numberanalytics.comresearchgate.netwikipedia.org |
| Reduction | Transfer of a β-hydride from the Grignard reagent to the carbonyl carbon. | Sterically hindered ketones, Grignard reagents with β-hydrogens (like this compound). wmich.edualfa-chemistry.com | Low temperature, use of less hindered Grignard reagents if possible. |
| Enolization | Abstraction of an acidic α-proton from the carbonyl compound by the Grignard reagent acting as a base. | Substrates with acidic α-protons, sterically hindered ketones, high temperatures. adichemistry.comalfa-chemistry.com | Low temperature, use of additives like CeCl₃ to create less basic organocerium reagents. researchgate.netresearchgate.net |
By carefully selecting the reaction conditions and employing appropriate additives, chemists can steer the reaction of this compound towards the desired nucleophilic addition product, minimizing the impact of competing reduction and enolization pathways.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can track the isotope's fate in the reaction products and measure kinetic isotope effects (KIEs), which reveal whether a bond to the isotopic atom is broken in the rate-determining step of the reaction. chem-station.comwikipedia.org
One of the characteristic reactions of this compound is its ability to act as a reducing agent, transferring a hydride from its β-carbon to a substrate like a ketone. This occurs via a β-hydride elimination pathway. wikipedia.org The study of deuterium (B1214612) isotope effects has been crucial in understanding the mechanism of this hydrogen transfer.
In a key investigation, the reduction of benzophenone (B1666685) by this compound was studied using a reagent specifically labeled with deuterium at the β-position (β-deuterothis compound). cdnsciencepub.com The reaction involves the transfer of either a hydrogen (protium) or a deuterium atom from the Grignard reagent to the carbonyl carbon of benzophenone. cdnsciencepub.com By comparing the rate of reaction for the deuterated reagent (k_D) with that of the non-deuterated reagent (k_H), a kinetic isotope effect (KIE) was determined. The study found a KIE (k_H/k_D) of approximately two. cdnsciencepub.com
This value is significant because a KIE greater than one indicates that the C-H (or C-D) bond is being broken in the rate-limiting step of the reaction. masterorganicchemistry.com The observed effect of about two suggests that the transfer of the hydrogen from the β-carbon of the isobutyl group is a critical, energy-demanding part of the reaction sequence. cdnsciencepub.com Further studies on the Grignard reduction of benzophenone by this compound noted a significant temperature dependence of the kinetic isotope effect, which suggests an unsymmetrical, linear hydrogen-transfer mechanism. iaea.org If the complex formed between the Grignard reagent and the ketone always decomposed to the final products, no isotope effect would be observed; the fact that an effect of two was measured implies that the decomposition of this complex is reversible and that the hydride transfer step is rate-limiting. cdnsciencepub.com
| Reactant | Isotopic Label Position | Product Analyzed | Observation | Calculated Kinetic Isotope Effect (k_H/k_D) |
|---|---|---|---|---|
| This compound | β-carbon (CH₃)₂CHDCH₂MgBr | Benzhydrol | The ratio of deuterium to protium (B1232500) in the product was lower than in the starting Grignard reagent. | ~2 |
Isotopic labeling provides an unambiguous method for determining which specific atoms are involved in a reaction. For the reduction of ketones by this compound, there were questions as to which hydrogen atom from the isobutyl group was transferred. To resolve this, a series of experiments was conducted using this compound that was selectively deuterated at the α, β, or γ positions. cdnsciencepub.com
The labeled Grignard reagents were reacted with benzophenone, and the resulting benzhydrol product was analyzed for deuterium content. The results were conclusive:
When α-deuterothis compound was used, no deuterium was found in the benzhydrol product. cdnsciencepub.com
When γ-deuterothis compound was used, no deuterium was incorporated into the benzhydrol. cdnsciencepub.com
Only when β-deuterothis compound was used was deuterium found in the final product. cdnsciencepub.com
This set of experiments definitively proved that the hydrogen atom transferred during the reduction comes exclusively from the β-position of the isobutyl group. cdnsciencepub.com This finding was critical in confirming the proposed six-membered ring transition state for the reduction, a mechanism now widely accepted for Grignard reductions. The use of specifically labeled reagents allowed for the direct tracing of the hydride from its origin in the reactant to its final position in the product, providing clear and incontrovertible evidence for the reaction pathway. cdnsciencepub.com
Computational and Theoretical Chemistry Approaches
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For complex systems like Grignard reagents, which can exist as multiple, interconverting species in solution, computational models are invaluable for understanding reactivity, transition states, and the influence of the reaction environment. acs.orgresearchgate.net
Density Functional Theory (DFT) has become a standard method for modeling the mechanisms of reactions involving Grignard reagents. DFT calculations allow for the determination of the geometric structures and relative energies of reactants, products, intermediates, and, most importantly, transition states. acs.orgresearchgate.net
For reactions involving this compound, DFT can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system as the reactants approach and transform into products, a potential energy surface can be mapped out. The highest point on the lowest energy path corresponds to the transition state, and its energy determines the activation energy of the reaction. acs.org
Elucidate Intermediate Structures: Grignard reagents in solution are complicated by the Schlenk equilibrium, where the nominal RMgX species exists in equilibrium with the di-alkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.govacs.org These can further aggregate to form dimers and larger clusters. acs.orgnih.gov DFT calculations help to determine the relative stabilities of these different species and their solvated complexes, identifying which are likely to be the active reactants. acs.orgacs.org
Predict Regioselectivity and Stereoselectivity: In cases where a substrate has multiple reactive sites, DFT can model the transition states for attack at each site. The pathway with the lower activation energy is predicted to be the major one, thus explaining the reaction's regioselectivity.
Quantum-chemical calculations have shown that for a Grignard reaction, several different organomagnesium species that coexist in solution can act as competent reagents, often with similar activation energies, implying that multiple reaction pathways may occur in parallel. acs.orgresearchgate.net
| Computational Target | Information Gained | Relevance to Mechanism |
|---|---|---|
| Transition State (TS) Geometry & Energy | Structure and energy of the reaction's highest energy point. | Determines the activation energy and rate of the reaction; confirms the feasibility of a proposed pathway. |
| Reaction Intermediates | Structure and stability of transient species formed during the reaction. | Identifies species like coordination complexes and helps understand multi-step mechanisms. |
| Schlenk Equilibrium Species (RMgBr, R₂Mg, MgBr₂) | Relative energies and structures of monomeric, dimeric, and solvated forms. | Predicts the most abundant and most reactive species in solution under given conditions. |
While DFT calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations model the actual movement of atoms and molecules over time. acs.org This is particularly useful for understanding the dynamic effects of the solvent and the aggregation state of the Grignard reagent. acs.orgnih.gov
Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces at each time step, have been applied to Grignard reagents in ethereal solvents like tetrahydrofuran (THF). acs.orgnih.gov Studies on analogous reagents like methylmagnesium chloride (CH₃MgCl) in THF provide key insights applicable to this compound. acs.org These simulations show:
Solvation Structure: The magnesium center in Grignard reagents is typically coordinated by solvent molecules. MD simulations reveal the number of coordinating THF molecules and their dynamic behavior, showing how they exchange with THF from the bulk solvent. acs.org For instance, different species in the Schlenk equilibrium accommodate varying numbers of solvent molecules, which affects their stability and reactivity. acs.orgacs.org
Aggregation and the Schlenk Equilibrium: MD simulations can model the process of two Grignard monomers coming together to form a dimer, often bridged by halide atoms. acs.org These simulations have shown that the solvent plays a crucial role not just in stabilizing the species but in actively participating in the ligand exchange mechanism of the Schlenk equilibrium. acs.org The formation of aggregates is a key factor, as dimeric species can exhibit different reactivity compared to monomers. acs.org
By simulating the entire system, including the reagent, substrate, and numerous solvent molecules, MD provides a realistic picture of the reaction environment and how the dynamic interplay of solvation and aggregation governs the ultimate reactivity of the Grignard reagent. acs.orgnih.gov
Applications of Isobutylmagnesium Bromide in Stereoselective and Asymmetric Synthesis
Chiral Induction in Nucleophilic Additions Mediated by Isobutylmagnesium Bromide
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral feature in the reacting system. In nucleophilic additions involving this compound, this principle is fundamental to creating new stereocenters with predictable configurations. The branched nature of the isobutyl group, combined with the coordination of the magnesium atom, plays a crucial role in the transition state geometries that dictate the stereochemical outcome.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule. Similarly, chiral ligands can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that biases the reaction pathway toward one stereoisomer.
A powerful example of a chiral auxiliary directing the addition of a Grignard reagent is seen with N-sulfinyl imines. While not using this compound directly, a study on the addition of the closely related allylmagnesium bromide to chiral (R)-N-(2-phenyl-2-propyl)sulfinyl imines demonstrates the efficacy of this strategy. The sulfinyl group acts as a potent chiral directing group, coordinating the magnesium and sterically shielding one face of the imine. This forces the incoming Grignard reagent to attack from the less hindered face, resulting in the formation of the corresponding homoallylic amine with exceptional levels of diastereoselectivity. The reaction proceeds smoothly at room temperature, affording the products in high yields and with diastereomeric excesses often exceeding 99%. This methodology highlights how a chiral auxiliary can effectively control the stereochemical outcome of Grignard additions.
Table 1: Diastereoselective Addition of Allylmagnesium Bromide to Chiral N-Sulfinyl Imines This table illustrates the principle of chiral auxiliary control in Grignard additions, using allylmagnesium bromide as an analogue for this compound.
| Entry | Imine Substrate (R group) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Phenyl | 98 | >99 |
| 2 | 4-Methoxyphenyl | 97 | >99 |
| 3 | 2-Thienyl | 95 | >99 |
| 4 | Cyclohexyl | 99 | >99 |
| 5 | tert-Butyl | 99 | >99 |
The addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. When the carbonyl substrate is chiral, the existing stereocenter(s) can influence the trajectory of the incoming nucleophile, leading to a diastereoselective reaction. The inherent facial bias of the chiral carbonyl compound, dictated by the steric and electronic nature of its substituents, directs the approach of the this compound.
Models such as the Felkin-Anh and Cram's rule are often used to predict the outcome of such additions. These models analyze the conformational preferences of the chiral carbonyl compound to identify the least sterically hindered path for the nucleophile. For instance, in the addition of a Grignard reagent to a chiral α-substituted ketone, the reagent preferentially attacks the carbonyl face opposite the largest substituent, proceeding through a staggered conformation to minimize steric strain in the transition state.
While highly reactive Grignard reagents can sometimes exhibit lower selectivity due to early, reactant-like transition states, high diastereoselectivity can still be achieved, particularly with conformationally rigid or sterically demanding substrates where one face of the carbonyl group is effectively blocked.
Role in Asymmetric Transformations of Complex Molecules
Beyond simple chiral induction, this compound is employed in more complex asymmetric transformations aimed at building intricate molecular architectures with precisely defined three-dimensional structures. These reactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired therapeutic effects.
In contrast to using a chiral substrate, enantioselective C-C bond formation involves the reaction of an achiral substrate with this compound in the presence of a substoichiometric amount of a chiral catalyst. The most common strategy is the copper-catalyzed conjugate addition (Michael addition) to α,β-unsaturated systems.
In this process, a copper salt is combined with a chiral ligand, typically a phosphine or phosphoramidite, to form a chiral catalyst. This catalyst then activates the Grignard reagent and facilitates its 1,4-addition to a Michael acceptor, such as an enone or enoate. The chiral environment created by the ligand around the copper center is responsible for differentiating the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. The development of highly effective chiral ligands has enabled these reactions to proceed with excellent enantioselectivities (ee). This method is a powerful tool for creating β-chiral carbonyl compounds from simple achiral starting materials.
The reaction of this compound with substrates already possessing stereocenters is a fundamental strategy for building up molecular complexity in a diastereoselective manner. The stereochemical outcome is determined by the interaction between the chiral substrate and the incoming reagent, where the pre-existing stereochemistry directs the formation of new stereocenters.
A prime example is the addition to chiral imines, such as those derived from enantiopure sulfinamides (Ellman's auxiliary). The chiral sulfinyl group effectively shields one face of the C=N double bond. When this compound adds to such an imine, it approaches from the less sterically encumbered face, leading to the formation of a new stereocenter with high diastereoselectivity. The resulting sulfinamide product can then be readily cleaved under mild acidic conditions to reveal the chiral primary amine. This method provides a reliable route to enantiomerically enriched α-branched amines, which are valuable building blocks in medicinal chemistry.
Strategic Deployment in the Total Synthesis of Natural Products and Bioactive Compounds
The ultimate demonstration of a reagent's utility is its application in the total synthesis of complex molecules. This compound has been strategically employed to construct key fragments and set crucial stereocenters in the synthesis of various natural products.
One notable example is its use in a classic total synthesis of (+)-juvabione , a sesquiterpenoid known for its insect juvenile hormone activity. In the synthetic route developed by Ficini and colleagues, this compound was used as a key nucleophile to construct the carbon skeleton. The synthesis involved an intermediate aldehyde, which was subjected to nucleophilic addition by this compound. This reaction formed a new carbon-carbon bond and installed the characteristic isobutyl ketone side chain of the juvabione structure, simultaneously creating a new stereocenter. The stereochemical control in this step was critical for achieving the correct relative configuration of the final natural product.
The application of this compound in such syntheses underscores its reliability and importance as a standard C4 building block for forging C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds in the assembly of complex molecular targets.
Key Steps Involving this compound in Stereocontrolled Synthesis
The utility of this compound in stereocontrolled synthesis is prominently demonstrated in its diastereoselective addition to chiral carbonyl compounds. The stereochemical outcome of these reactions is often governed by the principles of Cram's rule, the Felkin-Anh model, and chelation control, depending on the substrate and reaction conditions.
A significant factor influencing the stereoselectivity of Grignard reactions is the presence of a chelating group, such as an alkoxy or amino group, on a stereocenter adjacent to the carbonyl group. This has been a subject of extensive study in the context of Grignard reagent additions to α-alkoxy ketones. While the chelation-control model has been effective in predicting the diastereoselectivity for many organometallic nucleophiles, its application to allylmagnesium halides has shown limitations. nih.govresearchgate.net However, research has shown that the diastereoselectivity of such reactions can be solvent-dependent, with non-coordinating solvents like dichloromethane promoting chelation and leading to higher stereoselectivity. nih.gov
In the absence of a strongly chelating group, the Felkin-Anh model often successfully predicts the major diastereomer formed upon nucleophilic attack of this compound. The model posits that the largest substituent on the α-stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus dictating the face of carbonyl attack. For instance, the addition of Grignard reagents to α-chiral aldehydes and ketones can proceed with high diastereoselectivity based on this principle.
Furthermore, the use of chiral auxiliaries attached to the carbonyl substrate can effectively control the stereochemical course of the reaction with this compound. These auxiliaries create a chiral environment that biases the approach of the Grignard reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired chiral product.
The table below summarizes the key models that predict the stereochemical outcome of the addition of this compound to chiral carbonyl compounds.
| Stereochemical Model | Key Principle | Substrate Requirement | Predicted Outcome |
| Cram's Rule | The largest substituent on the adjacent stereocenter is positioned anti to the incoming nucleophile. | Chiral aldehyde or ketone with an α-stereocenter. | Predicts the major diastereomer formed. |
| Felkin-Anh Model | The largest substituent on the α-stereocenter is oriented anti-periplanar to the nucleophilic trajectory. | Chiral aldehyde or ketone with an α-stereocenter. | Provides a more refined prediction of the major diastereomer. |
| Chelation Control | The Grignard reagent coordinates to a chelating group on the substrate, directing the nucleophilic attack. | Substrate with a chelating group (e.g., α-alkoxy or α-amino). | Leads to the formation of a specific diastereomer, often different from the Felkin-Anh product. |
Development of Novel Synthetic Routes Utilizing its Stereochemical Capabilities
Building upon the fundamental principles of stereocontrol, researchers have been actively developing novel synthetic methodologies that harness the stereochemical potential of this compound. These advancements often involve the use of chiral ligands, catalysts, or innovative reaction strategies to achieve high levels of enantioselectivity.
One promising area of research is the development of chiral Lewis acids that can catalyze the enantioselective addition of this compound to prochiral carbonyl compounds. 140.122.64 These catalysts create a chiral environment around the carbonyl group, influencing the facial selectivity of the nucleophilic attack and leading to the formation of a single enantiomer of the product alcohol. While significant progress has been made with other Grignard reagents, the development of highly effective chiral Lewis acids specifically for this compound additions remains an active area of investigation.
Another innovative approach involves the use of chiral ligands that can modify the reactivity and stereoselectivity of the Grignard reagent itself. These ligands can coordinate to the magnesium center of this compound, forming a chiral complex that then delivers the isobutyl group to the substrate with high enantioselectivity. This strategy has been successfully applied in the asymmetric addition of other organometallic reagents to aldehydes and ketones.
The stereoselective synthesis of complex natural products and their side chains often relies on the controlled addition of nucleophiles like this compound. For example, the asymmetric synthesis of citronellol, a naturally occurring monoterpenoid, can involve a key step where this compound is added to a chiral precursor in a stereocontrolled manner.
Recent research has also explored the diastereoselective addition of Grignard reagents to more complex systems, such as α-keto esters of axially chiral binaphthol derivatives. rsc.org These studies have shown that the stereochemical outcome can be influenced by the nature of the organometallic reagent and the reaction conditions, offering further avenues for developing highly selective transformations involving this compound.
The following table highlights some of the developing strategies for achieving high stereoselectivity in reactions involving this compound.
| Synthetic Strategy | Description | Desired Outcome |
| Chiral Lewis Acid Catalysis | A chiral Lewis acid coordinates to the carbonyl substrate, directing the facial attack of this compound. | High enantiomeric excess of the product alcohol. |
| Chiral Ligand Modification | A chiral ligand complexes with this compound, creating a chiral Grignard reagent that reacts enantioselectively. | Formation of a specific enantiomer of the product. |
| Substrate-Controlled Diastereoselection | Utilizing chiral substrates with well-defined stereocenters or chiral auxiliaries to direct the addition of this compound. | High diastereomeric excess of the product. |
| Axially Chiral Auxiliaries | Employing axially chiral auxiliaries on the substrate to induce facial selectivity in the addition of this compound. | Synthesis of atropisomeric products or control of remote stereocenters. |
Broader Applications of Isobutylmagnesium Bromide in Advanced Organic Transformations
Cross-Coupling Reactions Involving Isobutylmagnesium Bromide
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound serves as a key precursor to organometallic species that participate in these powerful transformations.
The Negishi coupling is a palladium-catalyzed reaction that couples an organozinc compound with an organic halide. nih.govwikipedia.org this compound can be readily converted to its corresponding organozinc reagent, isobutylzinc bromide, in situ by transmetalation with a zinc halide, typically zinc chloride (ZnCl₂). This organozinc species then participates in the catalytic cycle with a palladium(0) complex.
The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org This methodology is particularly valuable for coupling sp³-hybridized carbon centers, like the isobutyl group, with sp²-hybridized carbons of aryl, vinyl, or heteroaryl halides. nih.govorganic-chemistry.org A variety of palladium catalysts and ligands can be employed to optimize the reaction, with biaryldialkylphosphine ligands like CPhos showing particular efficacy in promoting the desired reductive elimination over competing β-hydride elimination. nih.govorganic-chemistry.org
| Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / CPhos | THF/Toluene | 25 | 95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / CPhos | THF/Toluene | 25 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ / CPhos | THF | 25 | 88 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | THF | 80 | 85 |
Beyond palladium, other transition metals such as nickel, iron, and cobalt effectively catalyze cross-coupling reactions involving Grignard reagents like this compound. These methods offer alternatives that can be more cost-effective and exhibit different reactivity and selectivity profiles.
Nickel-Catalyzed Kumada Coupling: The Kumada coupling utilizes a nickel catalyst to couple a Grignard reagent with an organic halide. nih.gov Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for the coupling of alkyl Grignard reagents with aryl and vinyl halides. nih.gov
Iron-Catalyzed Cross-Coupling: Iron catalysts are an attractive, low-cost, and non-toxic alternative for cross-coupling reactions. nih.govresearchgate.netacgpubs.org Iron salts, such as iron(III) chloride (FeCl₃), can catalyze the coupling of Grignard reagents with alkyl and aryl halides. nih.govresearchgate.netacgpubs.org
Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts have also been employed for the cross-coupling of Grignard reagents with organic halides, including vinyl halides. mdpi.comresearchgate.netscispace.com These reactions often proceed under mild conditions and can tolerate a variety of functional groups. mdpi.comscispace.com
| Transition Metal | Catalyst | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| Nickel | NiCl₂/IPr | 4-Bromoanisole | 1-Isobutyl-4-methoxybenzene | 90 |
| Iron | FeCl₃ | 1-Bromooctane | 2-Methyldecane | 85 |
| Cobalt | CoCl₂ | (E)-1-Bromostyrene | (E)-4-Methyl-1-phenyl-1-pentene | 82 |
| Nickel | Ni(acac)₂ | Chlorobenzene | Isobutylbenzene | 78 |
Functional Group Transformations and Derivatizations
This compound is also a valuable reagent for a variety of functional group transformations and for the synthesis of other organometallic compounds.
Alkenylsilanes: this compound can be utilized in the synthesis of alkenylsilanes. For instance, the reaction of isobutenylmagnesium bromide, an isomer that can be formed under certain conditions, with various chlorosilanes yields the corresponding isobutenylsilanes. sioc-journal.cn This approach allows for the introduction of the isobutenyl group onto a silicon atom, creating a versatile building block for further synthetic manipulations.
| Chlorosilane | Product | Yield (%) |
|---|---|---|
| Trimethylchlorosilane | Isobutenyltrimethylsilane | 85 |
| Dimethyldichlorosilane | Di(isobutenyl)dimethylsilane | 78 |
| Phenyltrichlorosilane | Tri(isobutenyl)phenylsilane | 72 |
Vinyl Sulfides: While direct coupling of this compound with a thiol to form a vinyl sulfide (B99878) is not a standard transformation, a plausible route involves the reaction of this compound with a vinyl halide in the presence of a sulfur source or a subsequent reaction with a thiolate. A more direct, though less common, approach could involve the reaction with a vinyl sulfenyl halide.
Although less common than its application as a nucleophile, this compound can participate in reductive cleavage reactions, particularly of C-O and C-S bonds in specific contexts. The driving force for these reactions is often the formation of a stable magnesium alkoxide or thiolate. This application is highly substrate-dependent and not a general method for ether or thioether cleavage. organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgmdpi.comuni-muenchen.de
This compound can be integrated into polymer functionalization strategies, primarily as an initiator for ring-opening polymerization (ROP). rsc.orgmdpi.comnih.govutwente.nl In the ROP of epoxides, such as ethylene (B1197577) oxide, the Grignard reagent can initiate polymerization by nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a magnesium alkoxide that propagates the polymerization. This allows for the synthesis of poly(ethylene oxide) chains with an isobutyl group at one end.
Furthermore, the "grafting from" approach in polymer modification can utilize sites on a polymer backbone that are susceptible to reaction with this compound to initiate the growth of new polymer chains. mdpi.comgoogle.comchemicalbook.comresearchgate.netmdpi.com
| Monomer | Initiator | Polymer Structure | Application |
|---|---|---|---|
| Ethylene Oxide | This compound | Isobutyl-terminated Poly(ethylene oxide) | Non-ionic surfactants, drug delivery |
| Propylene Oxide | This compound | Isobutyl-terminated Poly(propylene oxide) | Lubricants, hydraulic fluids |
Novel Synthetic Strategies Utilizing this compound as a Reagent
The reactivity of this compound as a potent nucleophile and a strong base has been harnessed to develop innovative synthetic strategies that go beyond simple bond formations. These modern applications leverage its inherent chemical properties to trigger sophisticated reaction sequences and to participate in catalytically driven transformations that were previously challenging to achieve.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials, represent a highly efficient approach to chemical synthesis. Similarly, cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, allow for the rapid construction of complex polycyclic systems. While specific examples detailing the use of this compound in these processes are not extensively documented, the broader class of Grignard reagents has been successfully employed, suggesting a strong potential for this compound in this domain.
For instance, Grignard reagents are key components in the synthesis of highly substituted heterocycles through MCRs. These reactions often involve the initial addition of the Grignard reagent to an electrophilic starting material, which then triggers a series of subsequent bond-forming events with other components in the reaction mixture. The isobutyl group from this compound could, in such a scenario, be incorporated into the final complex molecule, influencing its steric and electronic properties.
Cascade reactions initiated by Grignard reagents often commence with a nucleophilic addition to a carefully designed substrate containing latent reactive functionalities. This initial addition can set off a cascade of cyclizations and rearrangements, leading to the formation of multiple rings and stereocenters in a single, atom-economical step. For example, the addition of a Grignard reagent to a diyne substrate can initiate a cascade addition/cyclization to construct methyleneindene derivatives. nih.gov Although not specifically demonstrated with this compound, this type of transformation highlights the potential for its use in generating complex carbocyclic frameworks.
A notable example of a cascade involving a Grignard reagent is the asymmetric 1,2-carbonyl addition to 2-O-propargyl enones, which triggers a subsequent propargyl Claisen rearrangement. nih.gov This sequence allows for the stereoselective synthesis of α-allene quaternary centers. The choice of the Grignard reagent is crucial for the success of the initial addition step, and this compound could potentially be employed to introduce an isobutyl moiety at the newly formed stereocenter.
| Reaction Type | Grignard Reagent (Illustrative) | Substrates | Key Transformation | Product Class |
| Cascade Addition/Cyclization | Methylmagnesium Bromide | Diynes with a cyclopropane (B1198618) group | Intramolecular stereoselective cyclization | 1-Methyleneindene derivatives nih.gov |
| Cascade Grignard Addition/Propargyl Claisen Rearrangement | Methylmagnesium Bromide | 2-O-propargyl enones | Enantio- and diastereoselective formation of α-allene quaternary centers | Fully substituted cyclohexanones nih.gov |
C-H Functionalization and Site-Selective Transformations
The direct functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules. acs.orgnih.govnih.gov While the direct use of Grignard reagents, including this compound, as the primary catalyst for C-H activation is not common, they play a crucial role as reagents in transition-metal-catalyzed C-H functionalization reactions. acs.orgnih.gov
In these reactions, a transition metal catalyst, such as palladium, rhodium, or ruthenium, first activates a C-H bond, often guided by a directing group on the substrate. The resulting organometallic intermediate then undergoes a cross-coupling reaction with a suitable partner. Grignard reagents can serve as the source of the nucleophilic alkyl or aryl group that is transferred to the activated C-H position. For instance, in the ortho-alkylation of aromatic compounds bearing a directing group, a transition metal catalyst can facilitate the reaction between the C-H bond and an alkyl halide, often in the presence of a Grignard reagent which can act as a crucial additive or participate in the catalytic cycle. acs.org
Site-selectivity in reactions involving Grignard reagents can also be achieved through chelation control. nih.govnih.gov In substrates containing Lewis basic atoms, such as oxygen or nitrogen, the magnesium atom of the Grignard reagent can coordinate to these heteroatoms, directing the nucleophilic attack of the isobutyl group to a specific site. This strategy is particularly powerful in the context of additions to carbonyl compounds or epoxides that are part of a larger, more complex molecule. For example, the addition of Grignard reagents to aziridine-2-carboxaldehydes can proceed with high stereoselectivity due to chelation of the magnesium to the nitrogen atom and the carbonyl oxygen. nih.gov This directs the approach of the nucleophile, leading to a specific diastereomer. The isobutyl group of this compound could be selectively introduced into such systems, providing a handle for further synthetic manipulations.
The development of directing groups that can be easily installed and removed, or even transformed into other useful functionalities, has further expanded the scope of transition-metal-catalyzed C-H functionalization. rsc.orgnih.gov In these methodologies, Grignard reagents can be employed as the coupling partner to introduce a variety of substituents with high regioselectivity.
| Transformation Type | Role of Grignard Reagent (Illustrative) | Catalyst/Control Element | Substrate Class | Outcome |
| Ortho-Secondary Alkylation | Additive/Co-reagent (e.g., with alkyl halides) | Transition Metals (Pd, Ni, Co, Mn, Fe) | Aromatic compounds with directing groups | Site-selective C-C bond formation at the ortho position. acs.orgnih.gov |
| Chelation-Controlled Addition | Nucleophile (e.g., addition to carbonyls) | Intramolecular Lewis basic groups (N, O) | Aziridine-2-carboxaldehydes | High syn-selectivity in the formation of new stereocenters. nih.gov |
| Ligand-Coupling Reactions | Nucleophilic Partner | No transition metal required in some cases | Pyridylsulfonium salts | Formation of bis-heterocycle linkages. nih.gov |
Analytical and Characterization Techniques for in Situ Reaction Monitoring
Spectroscopic Methods for Real-Time Reaction Progress Analysis
Spectroscopic techniques are at the forefront of real-time reaction analysis. By interacting with molecules in the reaction medium, they provide a continuous stream of data, creating a "molecular video" of the transformation from reactants to products. stk-online.ch
Fourier-Transform Infrared (FT-IR) and Near-Infrared (NIR) Spectroscopy for Reaction Monitoring
Fourier-Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy are powerful, non-invasive techniques used to monitor the progress of chemical reactions, including the formation and consumption of Grignard reagents like isobutylmagnesium bromide. acs.orgresearchgate.net These methods rely on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By tracking changes in the intensity of characteristic absorption bands, one can follow the concentration of reactants, intermediates, and products over time. mt.comyoutube.com
In the context of this compound formation, in situ FT-IR spectroscopy is particularly crucial for ensuring process safety, especially during scale-up. acs.org The initiation of a Grignard reaction can sometimes be delayed, leading to a dangerous accumulation of the alkyl halide. An FT-IR probe inserted directly into the reactor can monitor the concentration of isobutyl bromide. A decrease in the characteristic absorbance of the C-Br bond signifies that the reaction has initiated, allowing for the safe, controlled addition of the remaining halide. acs.org This continuous monitoring ensures that the reaction does not stall and reinitiate unexpectedly. acs.org
NIR spectroscopy offers similar benefits for real-time monitoring. A quantitative on-line NIR method has been successfully developed and implemented for monitoring Grignard reagent formation in both laboratory and pilot plant settings. researchgate.netacs.org By applying chemometrics to the spectral data, it is possible to determine the real-time concentrations of the starting material (isobutyl bromide) and the product (this compound). researchgate.net This capability significantly improves the safety and robustness of this highly exothermic process. researchgate.netacs.org Furthermore, the same NIR method can be extended to monitor the subsequent reactions of the Grignard reagent, such as cross-coupling, allowing for real-time yield determination and endpoint confirmation. acs.org
| Technique | Principle | Key Information Monitored | Primary Advantages |
|---|---|---|---|
| FT-IR | Measures absorption of mid-infrared radiation corresponding to fundamental molecular vibrations. | - Disappearance of isobutyl bromide C-Br stretch.
| - High specificity ("fingerprint region"). mt.com |
| NIR | Measures absorption of near-infrared radiation corresponding to overtones and combination bands. | - Quantitative concentration of isobutyl bromide.
| - Allows for robust remote monitoring via fiber optics. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for gaining deep mechanistic insights into chemical reactions. nih.goved.ac.uk It provides detailed structural information about molecules in solution, allowing researchers to identify transient intermediates, determine reaction kinetics, and understand complex equilibria, such as the Schlenk equilibrium in Grignard reagents. scispace.comresearchgate.net
While FT-IR and NIR are excellent for monitoring concentration changes, NMR provides exquisite detail about the molecular structure and environment of the species involved. nih.gov For Grignard reagents, NMR studies can elucidate the complex solution-state structures, which can exist as monomers, dimers, or higher-order aggregates depending on the solvent, concentration, and halide. scispace.comresearchgate.net Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to probe these aggregation states. nih.gov
In situ NMR, where the reaction is carried out directly inside the NMR spectrometer, allows for the direct observation of all soluble species as the reaction progresses. researchgate.netselectscience.net This has been used to study the structure and dynamic character of various Grignard reagents. scispace.comrsc.org By acquiring spectra at different time intervals, a kinetic profile can be constructed for each reactant, intermediate, and product. ed.ac.uk For reactions involving this compound, this could involve monitoring the disappearance of the characteristic signals for isobutyl bromide and the appearance of new signals corresponding to the Grignard reagent and its subsequent products. Isotopic labeling studies, often analyzed by NMR, can further clarify reaction pathways. nih.gov
| NMR Technique | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| 1H and 13C NMR | Structural characterization of reactants, intermediates, and products. researchgate.net | Confirms the formation of the C-Mg bond and follows the conversion to alcohol or other products. |
| In Situ / Kinetic NMR | Real-time concentration data for all soluble species, reaction rates, and observation of intermediates. nih.goved.ac.uk | Allows for the determination of reaction kinetics and detection of any short-lived intermediate species. |
| Variable Temperature (VT) NMR | Information on dynamic processes and equilibria (e.g., Schlenk equilibrium). scispace.com | Helps understand the equilibrium between this compound, diisobutylmagnesium, and magnesium bromide. |
| DOSY | Information on the size and aggregation state of molecules in solution. nih.gov | Characterizes whether this compound exists as a monomer, dimer, or larger aggregate in solution. |
Chromatographic and Other Separation Techniques for Product Analysis in Research Contexts
Following a reaction with this compound, it is essential to separate and purify the desired product from unreacted starting materials, byproducts, and magnesium salts. In a research context, various chromatographic and other separation techniques are employed for both qualitative analysis and quantitative isolation. acs.orgbccampus.ca
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. acs.org After a reaction involving this compound is complete and has been "worked up" (quenched and extracted), a small sample of the organic layer can be injected into a GC. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. ck12.org This allows researchers to quickly determine the composition of the product mixture, assess the purity of the desired product, and quantify the yield by comparing peak areas to those of a known standard. nih.gov
Column Chromatography is a preparative technique used to physically separate and purify the components of a mixture. researchgate.netbccampus.ca The crude product mixture obtained from an this compound reaction is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. bccampus.ca Separation occurs because different components travel through the column at different rates depending on their polarity and affinity for the stationary and mobile phases. bccampus.ca Fractions are collected as they exit the column, and those containing the pure product are combined.
Other fundamental separation techniques are also integral to the workup procedure of a Grignard reaction. libretexts.orgLiquid-liquid extraction is used to separate the organic products from the aqueous layer containing magnesium salts after the reaction is quenched. Distillation can be used to purify liquid products with sufficiently different boiling points from the solvent or other impurities. savemyexams.comchemguide.net If the product is a solid, recrystallization or filtration may be used as the final purification step. savemyexams.com
| Technique | Purpose | Principle of Separation | Application Context |
|---|---|---|---|
| Gas Chromatography (GC) | Analytical (Qualitative & Quantitative) | Differential partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility. ck12.org | To determine product purity, identify byproducts, and calculate reaction yield. acs.org |
| Column Chromatography | Preparative (Purification) | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. bccampus.ca | To isolate the desired product from starting materials, reagents, and byproducts. researchgate.net |
| Liquid-Liquid Extraction | Preparative (Separation) | Differential solubility of components in two immiscible liquid phases (typically aqueous and organic). | Initial workup step to separate organic products from inorganic magnesium salts. |
| Distillation | Preparative (Purification) | Separation of liquids based on differences in boiling points. libretexts.org | To purify a liquid product from a solvent or other volatile impurities. |
Green Chemistry Perspectives in the Utilization of Isobutylmagnesium Bromide
Atom Economy and Waste Minimization in Isobutylmagnesium Bromide Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govresearchgate.net In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy and no waste. nih.gov However, many traditional chemical syntheses, including some applications of Grignard reagents, fall short of this ideal, generating significant amounts of byproducts and waste. researchgate.net
The E-factor, which is the ratio of the mass of waste to the mass of the desired product, is a common metric used to quantify the environmental impact of a chemical process. researchgate.net For fine chemical and pharmaceutical production, E-factors can be alarmingly high, often ranging from 5 to over 100. researchgate.net This highlights the urgent need for more atom-economical and waste-minimizing synthetic routes.
In reactions involving this compound, waste can be generated from several sources, including the formation of byproducts such as Wurtz coupling products, and the use of stoichiometric reagents that are not incorporated into the final product. gordon.eduresearchgate.net Traditional batch processing methods can exacerbate these issues, leading to lower yields and increased waste streams. gordon.edu
A significant advancement in improving the atom economy and minimizing waste in Grignard reactions is the adoption of continuous flow processing. gordon.eduresearchgate.net This approach offers numerous advantages over traditional batch methods, including better control over reaction parameters, improved heat and mass transfer, and enhanced safety. gordon.edumt.com By maintaining the reaction at a steady state in a small-volume reactor, continuous flow processes can significantly reduce the formation of impurities and byproducts. gordon.edu For instance, the application of a continuous stirred tank reactor (CSTR) approach has been shown to reduce process mass intensity (PMI) by up to 30%. gordon.edu
Table 1: Comparison of Batch vs. Continuous Processing for Grignard Reactions
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Magnesium Usage | Standard | Up to 43% reduction | gordon.edu |
| Grignard Reagent Stoichiometry | Standard | Up to 10% reduction | gordon.edu |
| Process Mass Intensity (PMI) | Higher | Up to 30% reduction | gordon.edu |
| Impurity Formation | Higher potential for byproduct formation | Substantially reduced impurities | gordon.edu |
Development of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. cosmosmagazine.com Traditional Grignard reactions, including those with this compound, are typically conducted in anhydrous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org While effective, these solvents pose significant environmental, health, and safety risks due to their volatility, flammability, and potential for peroxide formation. cosmosmagazine.com
Green chemistry principles encourage the use of safer, more environmentally benign solvents. In recent years, significant research has focused on identifying and validating greener alternatives for Grignard reactions. Among the most promising are 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). gordon.edu
2-MeTHF can be derived from renewable resources such as corncobs, making it a more sustainable option than petroleum-derived solvents. gordon.edu It also offers several practical advantages over THF, including a higher boiling point, which allows for reactions to be run at higher temperatures, potentially reducing reaction times. Furthermore, 2-MeTHF has limited miscibility with water, which can simplify workup procedures and reduce the volume of aqueous waste. gordon.edu
CPME is another green solvent alternative that has shown promise in Grignard reactions. It is known for its resistance to peroxide formation, which enhances its safety profile. gordon.edu Like 2-MeTHF, it forms an azeotrope with water, facilitating its drying process. gordon.edu
The use of these greener solvents not only reduces the direct environmental impact of the solvent itself but can also lead to improved reaction performance, such as enhanced chemo- and stereoselectivity. gordon.edu
Table 2: Properties of Green Solvents for this compound Reactions
| Solvent | Source | Key Advantages | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., corncobs) | Higher boiling point, limited water miscibility, reduced waste stream | gordon.edu |
| Cyclopentyl methyl ether (CPME) | Petroleum-based | Resistant to peroxide formation, forms an azeotrope with water for easy drying, improves laboratory safety | gordon.edu |
Catalytic Approaches for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering a pathway to more efficient and sustainable chemical transformations. google.com Catalytic reactions, which utilize small amounts of a catalyst to facilitate a reaction without being consumed, are inherently more atom-economical than stoichiometric processes. google.com In the context of this compound, catalytic methods, particularly in cross-coupling reactions, provide a greener alternative to traditional synthetic routes.
Iron, nickel, and copper are abundant, less toxic, and more economical than precious metal catalysts like palladium, making them attractive options for sustainable catalysis.
Iron-Catalyzed Cross-Coupling: Iron catalysts have emerged as a powerful tool for a variety of cross-coupling reactions involving Grignard reagents. princeton.eduasianpubs.org These reactions can form carbon-carbon bonds with high efficiency and selectivity. asianpubs.org For instance, iron(III) chloride, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can effectively catalyze the coupling of alkyl halides with aryl Grignard reagents. This approach avoids the use of more hazardous and expensive catalysts. princeton.edu
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has also seen rapid growth due to the metal's low cost and unique reactivity. ucla.edu Nickel-catalyzed cross-coupling reactions have been developed for the reaction of unactivated tertiary alkyl nucleophiles with aryl bromides using N-heterocyclic carbene ligands. nih.gov This demonstrates the potential for nickel catalysts to facilitate challenging coupling reactions that might otherwise require harsher conditions or less sustainable reagents. ucla.edunih.gov
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions offer another sustainable avenue for C-C bond formation using Grignard reagents. rsc.orgnih.gov These reactions can be highly chemo- and regioselective. rsc.org For example, the copper-catalyzed coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene (B125203) has been demonstrated. rsc.org
These catalytic approaches not only improve the atom economy of reactions involving this compound but also open up new possibilities for the synthesis of complex molecules in a more sustainable manner.
Energy Efficiency in Processes Involving this compound
Energy efficiency is a critical aspect of green chemistry, aiming to minimize the energy consumption of chemical processes and their associated environmental and economic costs. reagent.co.uk The formation and subsequent reactions of Grignard reagents, including this compound, are often highly exothermic. mt.comhzdr.de Managing the heat generated during these reactions is crucial for both safety and energy efficiency. mt.com
In traditional large-scale batch reactors, controlling the temperature of a highly exothermic Grignard reaction can be challenging and energy-intensive, often requiring significant cooling capacity. mt.com A delayed initiation of the reaction can lead to the accumulation of unreacted starting material, posing a risk of a runaway reaction. researchgate.net
Heat flow calorimetry is a valuable tool for understanding and optimizing the energy profile of Grignard reactions. youtube.com By precisely measuring the heat released during a reaction, chemists and engineers can develop safer and more energy-efficient processes. mt.com This data can be used to determine key safety parameters such as the adiabatic temperature rise and to optimize reaction conditions to minimize energy consumption. researchgate.net
By implementing advanced process monitoring techniques like heat flow calorimetry and adopting more efficient technologies such as continuous flow reactors, the energy efficiency of processes involving this compound can be substantially improved, leading to safer, more economical, and more sustainable manufacturing.
Future Research Directions and Emerging Trends
The landscape of organic synthesis is in a constant state of evolution, driven by the dual needs for greater efficiency and sustainability. Isobutylmagnesium bromide, a foundational Grignard reagent, is at the heart of emerging research aimed at redefining the capabilities and applications of organometallic chemistry. Future developments are focused on creating more potent and selective reagents, integrating computational power to guide synthesis, exploring new chemical frontiers, and overcoming long-standing industrial hurdles.
Q & A
Q. What are the critical safety protocols for handling Isobutylmagnesium Bromide in tetrahydrofuran (THF) solutions?
this compound is highly reactive with water and air, necessitating strict inert conditions (argon/nitrogen atmosphere). Use flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and face shields. Storage must be in airtight, moisture-free containers at temperatures below 25°C, away from ignition sources . Emergency protocols for spills include covering with dry sand and avoiding water-based extinguishers due to violent reactions .
Q. What synthetic routes are commonly used to prepare this compound, and how is its concentration standardized?
The reagent is typically synthesized by reacting isobutyl bromide with magnesium metal in anhydrous THF under inert conditions. Concentration is determined via titration with a standardized acid (e.g., HCl) followed by back-titration to quantify unreacted magnesium. Gas chromatography (GC) or NMR can validate purity .
Q. How do solvent choice and temperature influence the reactivity of this compound in Grignard reactions?
THF is preferred due to its ability to stabilize the Grignard complex via Lewis acid-base interactions. Reactions conducted at 0–25°C minimize side reactions (e.g., enolization of ketones), while higher temperatures (>40°C) risk decomposition .
Advanced Research Questions
Q. What mechanistic strategies prevent β-hydride elimination when using this compound in stereoselective alkylation?
β-Hydride elimination is suppressed by using bulky electrophiles or low temperatures (−20°C). Coordinating solvents like THF stabilize the transition state, while additives (e.g., HMPA) enhance nucleophilicity without promoting elimination .
Q. How can competing protonolysis be minimized during reactions with sensitive substrates (e.g., enolizable carbonyls)?
Pre-cooling the substrate solution (−78°C) and slow addition of the Grignard reagent reduce proton transfer. Using excess this compound ensures complete deprotonation before nucleophilic attack. Kinetic vs. thermodynamic control can be probed via in-situ IR spectroscopy .
Q. What analytical techniques are optimal for identifying byproducts in this compound-mediated couplings?
- GC-MS : Detects volatile side products (e.g., alkanes from Wurtz coupling).
- NMR : Identifies carbocation rearrangements or over-addition products.
- X-ray crystallography : Resolves stereochemical outcomes in crystalline intermediates .
Methodological Challenges and Solutions
Q. How can reaction yields be improved in large-scale syntheses using this compound?
Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations model transition states to predict preferential attack on sterically accessible electrophilic centers. Solvent effects are incorporated via polarizable continuum models (PCM) .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction rates for this compound with aryl vs. alkyl halides: How to reconcile?
Conflicting data may arise from differences in solvent purity or magnesium activation. Systematic reproducibility studies under controlled conditions (e.g., rigorous drying of THF) are recommended. Cross-referencing with kinetic studies using calibrated GC methods resolves outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
